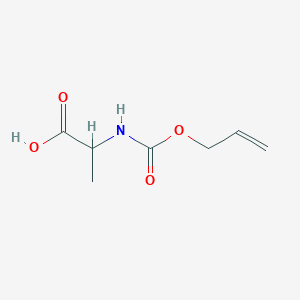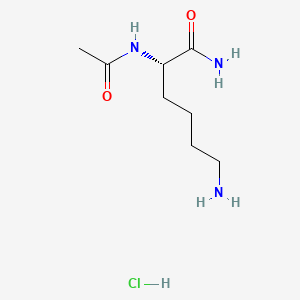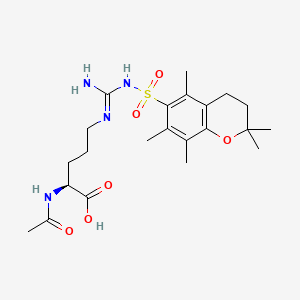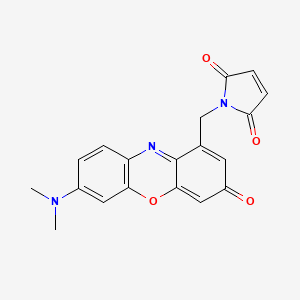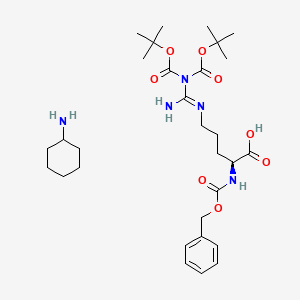
Z-Arg(boc)2-OH cha
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Z-Arg(boc)2-OH cha is an amino acid derivative that has been used in a variety of scientific research applications. It is an important tool for chemists and biologists, as it can be used to synthesize peptides, proteins, and other biomolecules. This compound is also used to study the structure and function of proteins, as well as to study the mechanisms of action of drugs.
Scientific Research Applications
Z-Arg(boc)2-OH cha has a variety of scientific research applications. It is used in the synthesis of peptides and proteins, as well as other biomolecules such as carbohydrates and lipids. It is also used to study the structure and function of proteins, as well as to study the mechanisms of action of drugs. In addition, this compound can be used to study the biochemical and physiological effects of drugs, as well as to study the effects of mutations on protein structure and function.
Mechanism of Action
The mechanism of action of Z-Arg(boc)2-OH cha is largely dependent on its ability to form amide bonds. These amide bonds are formed when the boc-protected amino acid is reacted with a coupling agent, such as HBTU or HATU. The amide bonds are then hydrolyzed using a base, such as NaOH or KOH, to form the desired this compound. This process allows for the synthesis of peptide chains with a defined sequence.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound depend on its application. For example, when used in the synthesis of peptides and proteins, this compound can affect the structure and function of the proteins. In addition, when used to study the mechanisms of action of drugs, this compound can affect the biochemical and physiological effects of the drugs.
Advantages and Limitations for Lab Experiments
The main advantage of using Z-Arg(boc)2-OH cha in lab experiments is its ability to form amide bonds. This allows for the synthesis of peptide chains with a defined sequence. In addition, this compound is relatively stable and can be stored for long periods of time. However, there are some limitations to using this compound in lab experiments. For example, the reaction times can be relatively long, and the reaction conditions must be carefully monitored to ensure that the desired product is obtained.
Future Directions
There are a variety of potential future directions for Z-Arg(boc)2-OH cha. For example, it could be used to study the structure and function of proteins, as well as to study the mechanisms of action of drugs. In addition, it could be used to study the biochemical and physiological effects of drugs, as well as to study the effects of mutations on protein structure and function. Finally, it could be used in the synthesis of peptides and proteins, as well as other biomolecules such as carbohydrates and lipids.
Synthesis Methods
Z-Arg(boc)2-OH cha is synthesized using a two-step process. In the first step, a boc-protected amino acid is reacted with a coupling agent, such as HBTU or HATU, to form an amide bond. In the second step, the amide bond is then hydrolyzed using a base, such as NaOH or KOH, to form the desired this compound. This method is commonly used in peptide synthesis, as it allows for the synthesis of peptide chains with a defined sequence.
properties
IUPAC Name |
(2S)-5-[[amino-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoic acid;cyclohexanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H36N4O8.C6H13N/c1-23(2,3)35-21(32)28(22(33)36-24(4,5)6)19(25)26-14-10-13-17(18(29)30)27-20(31)34-15-16-11-8-7-9-12-16;7-6-4-2-1-3-5-6/h7-9,11-12,17H,10,13-15H2,1-6H3,(H2,25,26)(H,27,31)(H,29,30);6H,1-5,7H2/t17-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBGRVFFDXXNSRE-LMOVPXPDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C(=NCCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1)N)C(=O)OC(C)(C)C.C1CCC(CC1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C(=NCCC[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1)N)C(=O)OC(C)(C)C.C1CCC(CC1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H49N5O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
607.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


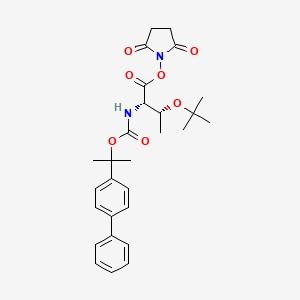
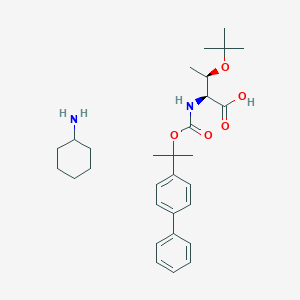
![N-alpha-[2-(4-Biphenyl)isopropyloxycarbonyl]-N-omega-(4-methoxy-2,3,6-trimethylbenzenesulfonyl)-L-arginine](/img/structure/B613237.png)

![(2R)-3-phenyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid; dicyclohexylamine](/img/structure/B613242.png)
